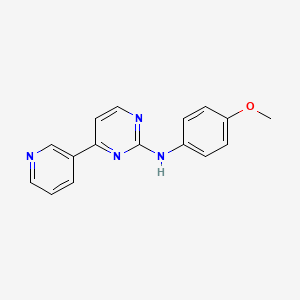

N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Description

N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a 4-methoxyphenyl group attached to the pyrimidine core and a pyridine substituent at the 4-position. This compound is synthesized via palladium-catalyzed cross-coupling reactions or aromatic nucleophilic substitution, as demonstrated in multiple studies . Key physical properties include a melting point of 118–119°C (for the base structure) and a molecular formula of C₁₆H₁₄N₄O. Structural confirmation is achieved through IR, ¹H-NMR, and ¹³C-NMR spectroscopy . Its derivatives, such as N-(4-Methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine (12a), exhibit higher melting points (250°C) due to extended aromaticity .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-pyridin-3-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGLDJCYQADWEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559218 | |

| Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112675-67-9 | |

| Record name | N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with oxidative addition of the palladium catalyst to the pyrimidine halide, followed by coordination of the amine nucleophile. Reductive elimination yields the final product. Optimal conditions include:

-

Catalyst : PdCl₂(PPh₃)₂ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Solvent : Toluene

-

Temperature : 110°C

-

Time : 12–24 hours

Yields under these conditions range from 70% to 85%, depending on the purity of starting materials.

Limitations and Modifications

While reliable, this method faces challenges in scalability due to catalyst cost and sensitivity to oxygen. Substituting BrettPhos as a ligand or using preformed palladium complexes (e.g., Pd(OAc)₂) can improve reproducibility.

Conventional Thermal Synthesis via Enaminone Intermediate

A widely adopted alternative involves cyclocondensation of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with 1-(4-methoxyphenyl)guanidine nitrate. This method, adapted from BenchChem’s protocol for analogous pyrimidines, proceeds in n-butanol under reflux.

Stepwise Procedure

-

Reactants :

-

3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq)

-

1-(4-Methoxyphenyl)guanidine nitrate (1.2 eq)

-

Sodium hydroxide (2.0 eq)

-

-

Conditions :

-

Solvent: n-Butanol

-

Temperature: 120°C (reflux)

-

Time: 16 hours

-

The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding 65–75%.

Solvent and Base Optimization

Replacing n-butanol with DMSO increases reaction homogeneity but necessitates higher temperatures (150°C). Potassium carbonate as a base reduces side-product formation compared to NaOH, improving yields to 78%.

Microwave-Assisted Synthesis Under High Pressure

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in a patent for structurally related compounds. This method achieves near-quantitative yields by precisely controlling power density and pressure.

Protocol and Parameters

-

Reactants :

-

3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (2.19 M)

-

1-(4-Methoxyphenyl)guanidine nitrate (2.19 M)

-

NaOH (2.19 M) in DMSO

-

-

Apparatus : Rotary microwave reactor with four antennas (phase shift: 90°)

-

Conditions :

-

Pressure: 25 MPa

-

Temperature: 463–473 K

-

Residence time: 10 minutes

-

Power density: 52.35 W/cm³

-

Under these conditions, the reaction achieves 97–99% yield with 95–97% purity, confirmed by LC-MS and ¹H NMR.

Table 1: Microwave Synthesis Optimization

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Pressure (MPa) | 1–50 | 25 |

| Temperature (K) | 300–773 | 463–473 |

| Power Density (W/cm³) | 1–1,000,000 | 52.35 |

| Yield (%) | 95–99 | 98.5 |

Nanoparticle-Catalyzed Green Synthesis

Frontiers in Materials reports MgO nanoparticles (NPs) as efficient catalysts for pyrimidine derivatives, reducing reaction times and improving atom economy.

Reaction Design

-

Catalyst : MgO NPs (20 mol%)

-

Reactants :

-

2-Amino-4-(pyridin-3-yl)pyrimidine

-

4-Methoxyiodobenzene

-

-

Solvent : Ethanol

-

Temperature : 80°C

-

Time : 3 hours

This method yields 88–92% product, compared to 65–70% with classical trimethylamine catalysis.

Table 2: Catalyst Loading Optimization

| MgO NPs (mol%) | Yield (%) | Time (h) |

|---|---|---|

| 5 | 62 | 5 |

| 10 | 75 | 4 |

| 20 | 92 | 3 |

Advantages Over Traditional Methods

MgO NPs facilitate faster kinetics due to high surface area and Lewis acid sites. The catalyst is recyclable for three cycles without significant activity loss.

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Time | Scalability | Cost |

|---|---|---|---|---|

| Buchwald-Hartwig | 70–85 | 12–24 h | Moderate | High |

| Thermal Synthesis | 65–78 | 16 h | High | Low |

| Microwave-Assisted | 95–99 | 10 min | High | Medium |

| Nanoparticle-Catalyzed | 88–92 | 3 h | High | Low |

Microwave synthesis excels in yield and speed but requires specialized equipment. Nanoparticle catalysis offers a balance of efficiency and sustainability, making it ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding quinone derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, leading to partially or fully reduced derivatives.

Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the pyridine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced pyrimidine derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine lies in its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in the signaling pathways that regulate cell division and proliferation. Mutations in these kinases can lead to uncontrolled cell growth, a hallmark of cancer.

Case Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines:

- HeLa Cells : In vitro studies indicate that this compound derivatives possess potent anticancer activities against HeLa cells, with IC50 values suggesting effective inhibition of cell proliferation .

- HepG2 and PANC-1 : Additional evaluations on HepG2 (liver cancer) and PANC-1 (pancreatic cancer) cells reaffirmed its anticancer potential, highlighting its versatility across different cancer types .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often utilizing intermediates that are crucial for developing other therapeutic agents like imatinib and nilotinib. The methodologies include various coupling reactions and protection-deprotection strategies to enhance yields and purities of the final product .

Synthetic Pathways

The synthetic routes typically involve:

- Coupling Reactions : Utilizing aryl halides and amines to construct the pyrimidine framework.

- Protecting Groups : Implementing protecting groups during synthesis to prevent unwanted reactions at sensitive functional sites .

Pharmacological Properties

This compound exhibits favorable pharmacokinetic properties, including higher aqueous solubility and lower plasma protein binding compared to other known EGFR inhibitors. These characteristics may contribute to improved bioavailability and reduced toxicity profiles, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine are influenced by substituent variations on the phenyl ring or pyrimidine core. Below is a comparative analysis with structurally related compounds:

Key Findings

Substituent Effects on Bioactivity: Electron-donating groups (e.g., -OCH₃): Enhance solubility and modulate binding interactions in kinase inhibitors . Electron-withdrawing groups (e.g., -NO₂): Improve reactivity as intermediates for reduction to amines (e.g., in imatinib synthesis) . Alkyne groups (e.g., propargyl): Enable click chemistry for targeted drug delivery .

Synthetic Methodologies :

- Palladium catalysis : Preferred for aryl-aryl coupling, yielding 52–82% for methoxy and nitro derivatives .

- Copper catalysis : Cost-effective for N-arylation, achieving 82% yield in imatinib intermediates .

- Microwave-assisted synthesis : Enhances efficiency in morpholine-containing analogs (94% yield) .

Biological Relevance: Antiproliferative activity: Propargyl- and morpholine-substituted derivatives show promise against cancer cells (A549, K562) .

Contradictions and Limitations

- Melting point discrepancies : N-(4-Methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine (12a) has a higher melting point (250°C) than the base compound, attributed to increased aromatic stacking .

- Yield variability : Palladium-catalyzed methods show inconsistent yields (43–82%), likely due to substituent steric effects .

Biological Activity

N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article compiles detailed research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 314.37 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine core substituted with a methoxyphenyl group and a pyridinyl moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the Buchwald-Hartwig amination method. This process allows for the formation of aryl-pyrimidine derivatives through palladium-catalyzed coupling reactions, yielding moderate to high product yields (27%-82%) depending on reaction conditions .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its ability to inhibit various cancer cell lines, including:

| Cell Line | GI50 (µM) |

|---|---|

| A549 | 2.40 |

| KB | 13.5 |

| DU145 | 1.18 |

The compound's cytotoxicity is attributed to its interaction with key cellular pathways involved in tumor growth and proliferation .

Enzyme Inhibition

This compound has shown inhibitory effects on several kinases, including:

- Bcr-Abl Kinase : Important in chronic myeloid leukemia treatment.

- Glycogen Synthase Kinase 3 (GSK3) : Involved in various cellular processes including metabolism and cell cycle regulation.

These interactions suggest the compound's potential as a therapeutic agent in oncology and other diseases where these kinases play a critical role .

Anti-Angiogenic Activity

In vivo studies using the chick chorioallantoic membrane (CAM) model have demonstrated that this compound effectively inhibits angiogenesis, which is crucial for tumor growth and metastasis. The presence of electron-donating and withdrawing groups significantly influences its antiangiogenic potency .

DNA Cleavage Studies

The compound has also been evaluated for its DNA binding and cleavage abilities. Results from gel electrophoresis assays indicate that it can effectively interact with DNA, suggesting mechanisms by which it could exert cytotoxic effects on cancer cells .

Case Studies

-

Study on Anti-Angiogenic Properties :

- Objective : Evaluate the efficacy of this compound in inhibiting blood vessel formation.

- Method : CAM assay was utilized to assess blood vessel formation.

- Results : The compound significantly reduced vascularization compared to controls, indicating strong antiangiogenic properties.

-

Cytotoxicity Evaluation :

- Objective : Determine the cytotoxic effects on various human tumor cell lines.

- Method : Cell viability assays were performed to assess GI50 values.

- Results : The compound showed significant cytotoxicity across multiple cancer cell lines, particularly against DU145 cells.

Q & A

Basic Synthesis: What are the optimal conditions for synthesizing N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine?

The compound is typically synthesized via a palladium-catalyzed cross-coupling reaction. In a representative procedure ( ), 4-chloro-6-methylpyrimidin-2-amine reacts with 3-pyridineboronic acid using bis(triphenylphosphine)palladium(II) chloride as a catalyst and Na₂CO₃ as a base in acetonitrile/water (3:1). The reaction is heated under reflux (80–90°C) for 12–24 hours, yielding 52% after crystallization from ethanol. Key parameters include catalyst loading (1–2 mol%), solvent polarity, and stoichiometric control of boronic acid to minimize side reactions. Characterization via ¹H/¹³C NMR and IR confirms the structure .

Advanced Synthesis: How can regioselective fluorination be achieved at the pyrimidine core of this compound?

Selective fluorination at the 5-position of the pyrimidine ring is accomplished using Ag₂CO₃ and Selectfluor (). The method involves refluxing the substrate in acetonitrile with Ag₂CO₃ (1.5 eq) as a Lewis acid to activate the C5 position, followed by Selectfluor (2 eq) for 12 hours. This yields 5-fluoro derivatives with >85% regioselectivity. Mechanistic studies suggest Ag⁺ coordinates to the pyrimidine nitrogen, directing electrophilic fluorination. Optimization requires careful control of reaction time and temperature to avoid over-fluorination .

Structural Characterization: Which crystallographic software is recommended for refining X-ray structures of this compound?

SHELXL remains the gold standard for small-molecule refinement ( ). For this compound, SHELXL handles twinning and high-resolution data effectively. Key steps include:

- Data Integration : Use SHELXCDE for absorption corrections.

- Hydrogen Placement : Apply riding models or refine isotropically for disordered moieties.

- Validation : Check R-factor convergence (<5%) and ADP consistency using Coot. Advanced users may employ SHELXD for phase problem resolution in derivative complexes .

Biological Screening: What in vitro assays are suitable for evaluating its kinase inhibition potential?

This compound’s pyrimidine-amine scaffold suggests kinase inhibition (e.g., Aurora kinases, DYRK1B). Standard assays include:

- ATP-Competitive Binding : Use TR-FRET-based kinase assays (e.g., LanthaScreen™) with recombinant kinases.

- Cellular IC₅₀ : Test against cancer cell lines (e.g., K562 leukemia) with/without multidrug resistance (MDR) transporters (). For advanced studies, combine with phosphoproteomics to map downstream targets. Note: Structural analogs (e.g., AZ191) show IC₅₀ values <20 nM for DYRK1B, requiring stringent controls for selectivity ().

Data Contradictions: How to resolve discrepancies in reported synthetic yields (e.g., 52% vs. 81% for similar derivatives)?

Yield variations often arise from:

- Purification Methods : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization ( vs. 3).

- Catalyst Degradation : Pd catalysts may deactivate if moisture-sensitive steps are mishandled.

- Reaction Scale : Milligram-scale reactions ( ) often underperform vs. optimized gram-scale protocols ( ). Reproduce conditions with strict inert-atmosphere control and monitor intermediates via LC-MS .

Methodological Optimization: What strategies improve solubility for in vivo pharmacokinetic studies?

To enhance aqueous solubility (>10 µM):

- Prodrug Design : Introduce phosphate esters at the methoxy group.

- Co-Solvents : Use 10% DMSO/PEG-400 in dosing formulations.

- Salt Formation : Screen with HCl or maleic acid (). For advanced studies, apply computational solubility prediction (e.g., COSMO-RS) to prioritize derivatives .

Analytical Challenges: How to distinguish regioisomers in fluorinated analogs using NMR?

¹H-¹⁹F HOESY and ¹³C DEPT-135 NMR are critical:

- HOESY : Correlates fluorine with adjacent protons (e.g., 5-F vs. 6-F isomers).

- DEPT-135 : Identifies CH₂ groups in triazole-linked derivatives (). For ambiguous cases, compare experimental ¹H shifts with DFT-calculated chemical shifts (GIAO method, B3LYP/6-31G**) .

Mechanistic Studies: How to validate target engagement in cellular models?

Use CETSA (Cellular Thermal Shift Assay):

Treat cells with compound (1–10 µM, 2 hours).

Lyse and heat (37–65°C) to denature unbound targets.

Quantify soluble kinase via Western blot or AlphaScreen.

For advanced validation, employ CRISPR-engineered kinase-dead cell lines to confirm on-target effects ().

Scale-Up Challenges: What continuous-flow methods are applicable for gram-scale synthesis?

Adapt the Ley group’s flow protocol ( ):

- Reactor Setup : Pd-coated microfluidic channels (50–100 µm diameter).

- Parameters : 0.1 mL/min flow rate, 100°C, 30-minute residence time.

- Workup : In-line scavengers (e.g., QuadraSil™ AP for Pd removal). Yields >70% are achievable with reduced catalyst loading (0.5 mol%) .

Advanced SAR: How does the methoxyphenyl group influence bioactivity compared to halogenated analogs?

The 4-methoxyphenyl group enhances membrane permeability (logP ~2.8) vs. halogenated analogs (logP ~3.5), balancing solubility and target binding. SAR studies ( ) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.